(4-Methoxypiperidin-4-yl)methanol
Overview
Description
“(4-Methoxypiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1082040-31-0 . It has a molecular weight of 145.2 and its IUPAC name is (4-methoxy-4-piperidinyl)methanol . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “(4-Methoxypiperidin-4-yl)methanol” is 1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(4-Methoxypiperidin-4-yl)methanol” has a molecular weight of 145.2 . It is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .Scientific Research Applications
Asymmetric Synthesis
(4-Methoxypiperidin-4-yl)methanol has been utilized in the field of asymmetric synthesis. For instance, its derivatives have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's significance in stereocontrolled chemical synthesis (Jung, Ho, & Kim, 2000).
Surface Site Probing in Nanocrystals
Methanol, a related compound, is used as a “smart” molecule to study surface sites of metal oxide catalysts, such as ceria nanocrystals. This research aids in understanding the nature of surface sites on nanocrystals, which is crucial for various applications in catalysis and materials science (Wu, Li, Mullins, & Overbury, 2012).
Spectroscopic Studies
(4-Methoxypiperidin-4-yl)methanol and related compounds are subjects in spectroscopic studies. For example, methoxymethanol, produced from reactions involving methanol, has been studied using gas chromatography and infrared spectroscopy, contributing to the understanding of molecular structures and reactions (Johnson & Stanley, 1991).
Oligoribonucleotide Synthesis
Derivatives of (4-Methoxypiperidin-4-yl)methanol, such as 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, have been used in the synthesis of oligoribonucleotides. They serve as protecting groups in these syntheses, highlighting their importance in nucleic acid chemistry (Reese, Serafinowska, & Zappia, 1986).
Catalytic Organic Reactions
(4-Methoxypiperidin-4-yl)methanol related compounds are utilized in catalytic organic reactions. For example, they are involved in the synthesis of tetrahydrofurans and methoxylation reactions, indicating their role in organic synthesis and catalysis (Gabriele et al., 2000).
Cationic Polymerization
(4-Methoxypiperidin-4-yl)methanol and its derivatives find application in cationic polymerization processes. For instance, methoxystyrene's polymerization using methanol demonstrates the compound's role in advanced polymer chemistry (Perkowski, You, & Nicewicz, 2015).
Safety And Hazards
The safety information for “(4-Methoxypiperidin-4-yl)methanol” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Piperidine derivatives, which “(4-Methoxypiperidin-4-yl)methanol” is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there could be potential future directions in exploring the therapeutic applications of “(4-Methoxypiperidin-4-yl)methanol” and similar compounds .
properties
IUPAC Name |
(4-methoxypiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSQLYPDQHIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694615 | |
Record name | (4-Methoxypiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypiperidin-4-yl)methanol | |
CAS RN |
1082040-31-0 | |
Record name | (4-Methoxypiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxypiperidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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